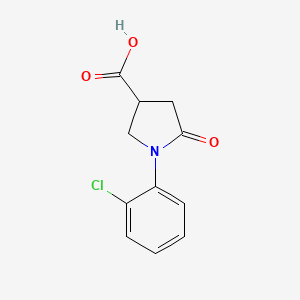
1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
描述
科学研究应用
Antioxidant Activity
1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been studied for their antioxidant activities. Notably, certain derivatives have shown potent antioxidant properties, outperforming well-known antioxidants like ascorbic acid in specific assays (Tumosienė et al., 2019).
Synthesis and Biological Predictions
This compound is a key ingredient in the synthesis of complex molecular structures, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems. The biological activity of these synthesized compounds is often predicted using advanced computational methods (Kharchenko et al., 2008).
Nootropic Potential
Some derivatives of 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and tested for nootropic (cognitive enhancement) activity. These compounds are explored for their potential in improving cognitive functions (Valenta et al., 1994).
Antibacterial Activity
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Some derivatives have shown significant antibacterial activity, making them candidates for developing new antimicrobial agents (Žirgulevičiūtė et al., 2015).
Complexation with Nucleotide Bases
Research on the complexation of nucleotide bases using molecular tweezers with active site carboxylic acids, like 1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been conducted. This research contributes to the understanding of molecular interactions in biological systems (Zimmerman et al., 1991).
Anticancer and Antimicrobial Activity
Recent studies have focused on synthesizing novel 5-oxopyrrolidine derivatives, showcasing promising anticancer and antimicrobial activities. These findings are significant for developing new therapeutics targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).
Chemical Synthesis and Structural Analysis
The compound plays a crucial role in various chemical syntheses, leading to the formation of structurally diverse and biologically active molecules. Structural analysis and characterization of these molecules provide insights into their potential applications (Nural et al., 2018).
Esterification of Carboxylic Acids
It has been used in studies exploring the esterification of carboxylic acids, highlighting its role in organic synthesis and potential industrial applications (Takimoto et al., 1981).
属性
IUPAC Name |
1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-8-3-1-2-4-9(8)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRKQWGKXZJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387432 | |
| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
91349-19-8 | |
| Record name | 1-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Methylsulfanyl)phenyl]aniline](/img/structure/B1597117.png)
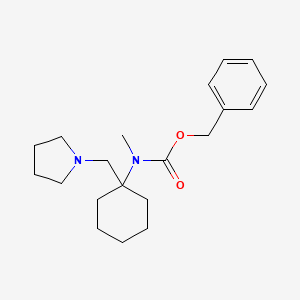
![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)
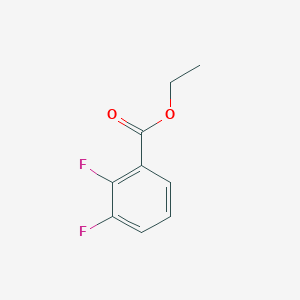
![Ethyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1597126.png)
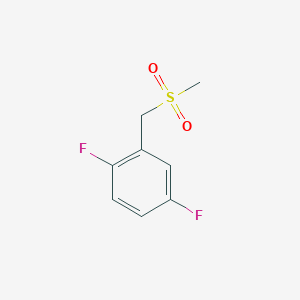
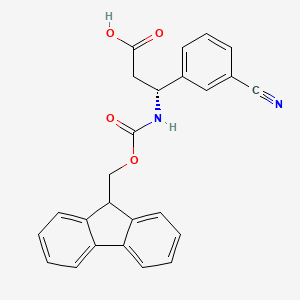
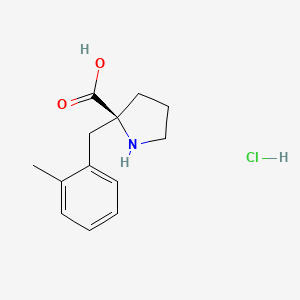
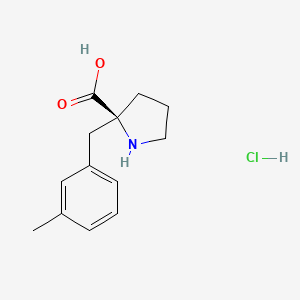
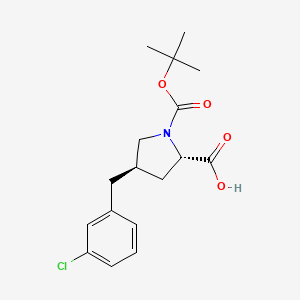
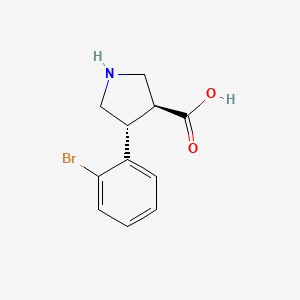
![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)
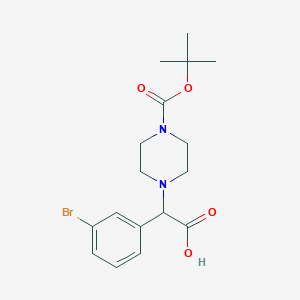
![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)